5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole is an organic compound with the molecular formula C17H12N4O and a molecular weight of 288.31 g/mol . It is characterized by the presence of a tetrazole ring attached to a naphthyloxyphenyl group, making it a compound of interest in various fields of scientific research .
Preparation Methods
The synthesis of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole typically involves the reaction of 2-naphthyloxyphenyl derivatives with azide compounds under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the tetrazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the tetrazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways . The tetrazole ring can participate in various chemical interactions, influencing the compound’s biological and chemical properties . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific functional groups and chemical properties .
Properties
IUPAC Name |
5-(2-naphthalen-2-yloxyphenyl)-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-2-6-13-11-14(10-9-12(13)5-1)22-16-8-4-3-7-15(16)17-18-20-21-19-17/h1-11H,(H,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXJNGJPRSDUEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3C4=NNN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249495 |
Source
|
Record name | 2H-Tetrazole, 5-[2-(2-naphthalenyloxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305320-61-9 |
Source
|
Record name | 2H-Tetrazole, 5-[2-(2-naphthalenyloxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305320-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Tetrazole, 5-[2-(2-naphthalenyloxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.